Lipophilicity (XLogP3) Head-to-Head: 2-Methanesulfinylpropan-1-amine vs. 3-Methanesulfinylpropan-1-amine and tert-Butanesulfinamide
Computed XLogP3 values from PubChem (same algorithm, same release) allow direct comparison. 2‑Methanesulfinylpropan‑1‑amine (XLogP3 = –1.2) is marginally more lipophilic than its positional isomer 3‑methanesulfinylpropan‑1‑amine (XLogP3 = –1.3) and substantially more polar than the sulfinamide isomer (R)‑(+)‑2‑methyl‑2‑propanesulfinamide (XLogP3 not available on PubChem; vendor‑reported LogP ≈ 1.97 to –0.62 depending on source, but consistently higher) [1]. This ~0.1–2.5 log unit difference can influence aqueous solubility and passive membrane permeability in biological assays.
| Evidence Dimension | Octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = –1.2 |
| Comparator Or Baseline | 3-Methanesulfinylpropan-1-amine: XLogP3 = –1.3; (R)-(+)-2-Methyl-2-propanesulfinamide: vendor LogP ≈ 1.97 |
| Quantified Difference | ΔXLogP3 = +0.1 (vs. 3-isomer); ΔLogP ≈ –3.2 (vs. sulfinamide) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) for the two propanamine isomers; vendor-reported LogP for sulfinamide from BocSci. |
Why This Matters
Even small lipophilicity differences can shift a compound across key drug-likeness thresholds (e.g., Lipinski Rule of 5), affecting its suitability for fragment-based screening or lead optimisation.
- [1] PubChem Compound Summary for CID 53806283 (2-Methanesulfinylpropan-1-amine) and CID 21259994 (3-Methanesulfinylpropan-1-amine). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-04-25). View Source
